

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Disulfobenzaldehyde

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Compound of Interest

Compound Name: *1,3-Benzenedisulfonic acid, 4-formyl-*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Disulfobenzaldehyde, a key organic intermediate. The information is presented to support research, development, and drug discovery activities. This document focuses on the disodium salt of Benzaldehyde-2,4-disulfonic acid, the common commercial and stable form of this compound.

Core Physicochemical Properties

2,4-Disulfobenzaldehyde, in its commonly available form as the disodium salt (Benzaldehyde-2,4-disulfonic acid disodium salt), is a white to off-white crystalline powder. Its high water solubility is a key characteristic, attributed to the presence of two highly polar sulfonate groups.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Benzaldehyde-2,4-disulfonic acid and its disodium salt.

Property	Value	Notes
Chemical Name	Benzaldehyde-2,4-disulfonic acid disodium salt	
Synonyms	Disodium 4-formyl-1,3-benzenedisulfonate, Disodium 2,4-disulfobenzaldehyde	
CAS Number	33513-44-9	For the disodium salt
Molecular Formula	C ₇ H ₄ Na ₂ O ₇ S ₂	For the disodium salt
Molecular Weight	310.21 g/mol	Anhydrous basis for the disodium salt
Appearance	White to off-white crystalline powder	
Melting Point	105-107 °C	For the free acid form[1]
285-290 °C	For the disodium salt[2]	
Solubility	Soluble in water	[2]
Density	1.825 g/cm ³	[2]
pKa ₁ (predicted)	~ -1.43	Estimated based on benzene-1,3-disulfonic acid[3][4]
pKa ₂ (predicted)	Strong acid	Sulfonic acids are strong acids, typically with pKa values less than 0.

Chemical Structure and Synthesis Workflow

The structural arrangement of the aldehyde and sulfonate groups on the benzene ring dictates the chemical reactivity and physical properties of 2,4-Disulfobenzaldehyde.

Structure of Benzaldehyde-2,4-disulfonic acid.

A common industrial synthesis route for Benzaldehyde-2,4-disulfonic acid disodium salt involves the reaction of 2,4-dichlorobenzaldehyde with a sulfite.

Synthesis Workflow of Benzaldehyde-2,4-disulfonic acid disodium salt

Start: 2,4-Dichlorobenzaldehyde

Reagents: Sodium Sulfite, Water

Reaction at 160-170°C for 2-4 hours

Concentration of reaction mixture

Oxidation (e.g., with Sodium Hypochlorite)

Isolation by Centrifugation/Filtration

Product: Benzaldehyde-2,4-disulfonic acid disodium salt

[Click to download full resolution via product page](#)*Synthesis workflow from 2,4-dichlorobenzaldehyde.*

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2,4-Disulfobenzaldehyde are not readily available in the literature. However, standard methodologies for analogous compounds can be applied.

Melting Point Determination (Capillary Method)

The melting point of the hygroscopic acid form and its disodium salt can be determined using a standard capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered sample is packed into a glass capillary tube to a height of 2-3 mm. Due to the hygroscopic nature of the free acid, sample preparation should be conducted in a low-humidity environment (e.g., a glove box). The capillary tube should be sealed if the substance is particularly hygroscopic.^[5]
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- **Observation:** The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of the melting range. For the disodium salt, which has a high melting point, a suitable high-temperature apparatus is required.

Solubility Determination (Shake-Flask Method)

The solubility of Benzaldehyde-2,4-disulfonic acid disodium salt in water can be determined using the equilibrium shake-flask method.

Methodology:

- **Sample Preparation:** An excess amount of the solid is added to a known volume of deionized water in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
- **Analysis:** A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of the two sulfonic acid groups can be determined by potentiometric titration.

Methodology:

- **Sample Preparation:** A precise weight of Benzaldehyde-2,4-disulfonic acid is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).
- **Titration Setup:** The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Due to the strong acidity of sulfonic acids, the first pKa may be difficult to determine accurately in aqueous solution and may require specialized techniques or non-aqueous solvents for precise measurement. The second pKa should be more readily determinable. The equivalence points can be identified from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.^{[6][7][8]}

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